2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide is a complex organic compound that belongs to the class of amines This compound features a unique structure with multiple functional groups, including an amino group, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexylamine core: This can be achieved through the reduction of cyclohexanone using a suitable reducing agent such as sodium borohydride.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base like sodium hydroxide.
Cyclopropylation: The cyclopropyl group can be added through a cyclopropanation reaction using a reagent like diazomethane.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, benzyl chloride
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Secondary or tertiary amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The benzyl and cyclopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(2S)-2-[benzyl(ethyl)amino]cyclohexyl]-3-methylbutanamide
- 2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide
- 2-amino-N-[(2S)-2-[benzyl(propyl)amino]cyclohexyl]-3-methylbutanamide
Uniqueness
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for studying structure-activity relationships and for designing new molecules with improved biological activity and selectivity.
Properties
Molecular Formula |
C21H33N3O |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25)/t18?,19-,20?/m0/s1 |
InChI Key |
SHIQZZNATFIIEU-GPJFCIFZSA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.